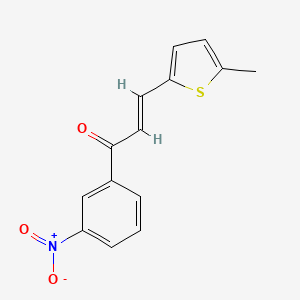
N1-cyclopropyl-N4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-cyclopropyl-N4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide is a synthetic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
作用機序
Target of Action
N1-cyclopropyl-N4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide is a derivative of 1,3,4-thiadiazole 1,3,4-thiadiazole derivatives have been widely studied for their antimicrobial properties .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives interact with their targets to exert their effects .
Biochemical Pathways
1,3,4-thiadiazole derivatives have been shown to have antimicrobial activity, suggesting they may affect pathways related to microbial growth and survival .
Result of Action
1,3,4-thiadiazole derivatives have been shown to have antimicrobial activity, suggesting they may inhibit the growth of certain microbes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-cyclopropyl-N4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide typically involves the reaction of piperidine derivatives with thiadiazole compounds. One common method includes the reaction of piperidine-1,4-dicarboxylic acid with cyclopropylamine and 5-methyl-1,3,4-thiadiazole-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.
化学反応の分析
Types of Reactions
N1-cyclopropyl-N4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
科学的研究の応用
N1-cyclopropyl-N4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer activity and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties.
類似化合物との比較
Similar Compounds
- N1-cyclopropyl-N4-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
- N1-cyclopropyl-N4-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- N1-cyclopropyl-N4-(5-methyl-1,3,4-thiadiazol-2-yl)propionamide
Uniqueness
N1-cyclopropyl-N4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide is unique due to its specific piperidine-1,4-dicarboxamide structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
1-N-cyclopropyl-4-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2S/c1-8-16-17-12(21-8)15-11(19)9-4-6-18(7-5-9)13(20)14-10-2-3-10/h9-10H,2-7H2,1H3,(H,14,20)(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCKDULAOVMOCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2CCN(CC2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-cyclopropanecarbonyl-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2627354.png)
![3-(2-Chlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea](/img/structure/B2627356.png)
![2-chloro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2627358.png)


![3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2627363.png)
![N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2627364.png)
![1-[(2-chlorophenyl)methyl]-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2627365.png)


![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2627371.png)
![N-[(4-fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine](/img/structure/B2627373.png)
